(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Descripción
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a heterocyclic small molecule featuring:
- Azetidine moiety: A four-membered saturated ring known for conformational strain, which can influence receptor binding kinetics.
- 3,4-Dihydroisoquinoline group: A partially saturated isoquinoline derivative, often associated with CNS-targeted activity.
This compound’s molecular formula is C19H25N3O3S (molar mass ~387.49 g/mol), distinguishing it from simpler analogs through its hybrid architecture and sulfonyl modification .
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-26(24,25)22-10-7-16(8-11-22)19(23)21-13-18(14-21)20-9-6-15-4-2-3-5-17(15)12-20/h2-5,16,18H,6-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKMOCXGTIJJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a complex structure comprising:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Dihydroisoquinoline moiety : This bicyclic structure is known for its diverse biological activities.
- Methylsulfonyl and piperidine groups : These functional groups enhance the compound's solubility and biological interactions.
Anticancer Activity
Research has indicated that compounds similar to (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 7.9 to 92 µM in inhibiting cell growth in human breast and ovarian cancer cells .
The mechanism of action for this compound may involve:
- Inhibition of key enzymes : Similar compounds have been identified as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways. This inhibition can lead to increased levels of endocannabinoids, potentially exerting anti-cancer effects .
- Interference with cellular signaling pathways : The presence of the dihydroisoquinoline moiety suggests potential interactions with various receptors and enzymes involved in cell proliferation and survival.
Study 1: Antiproliferative Effects
A study investigating the effects of related compounds on cancer cell lines demonstrated that modifications in the piperidine structure significantly influenced antiproliferative activity. The most potent compounds exhibited IC50 values below 10 µM against pancreatic ductal adenocarcinoma (PDAC) cells, suggesting strong therapeutic potential .
Study 2: Enzyme Inhibition
Another significant study utilized molecular docking simulations to analyze the binding affinity of related compounds to MAGL. The findings revealed that specific structural modifications enhanced interactions within the enzyme's active site, leading to improved inhibition profiles. For example, replacing certain substituents on the benzoylpiperidine framework resulted in IC50 values as low as 0.84 µM for MAGL inhibition .
Data Table: Biological Activity Summary
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Key Differences
Table 1: Comparison of Key Features
Physicochemical and Pharmacokinetic Properties
- Azetidine vs.
- Methylsulfonyl Impact: Enhances solubility (logP reduction) and metabolic stability compared to non-sulfonated analogs (e.g., compound in ) .
- Molecular Weight : Higher than simpler analogs (e.g., 244.33 g/mol in vs. 387.49 g/mol), which may affect blood-brain barrier permeability.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the azetidine-3,4-dihydroisoquinoline core via reductive amination or nucleophilic substitution under controlled pH and temperature .
- Step 2 : Coupling with the 1-(methylsulfonyl)piperidin-4-yl moiety using acylation reagents (e.g., carbodiimides) in anhydrous solvents like DCM or THF .
- Critical Parameters : Temperature (50–80°C), solvent polarity (aprotic > protic), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yields (reported 60–85%) and purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for structural validation and purity assessment?
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.2–4.1 ppm; methylsulfonyl group at δ 3.0–3.2 ppm) .
- Mass Spectrometry : HRMS-ESI validates molecular weight (e.g., [M+H] at m/z 428.18) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity (>98%) .
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like Schrödinger’s QikProp or SwissADME assess logP (2.8–3.5), solubility (logS ≈ -4.5), and CYP450 inhibition risks .
- Docking Studies : Molecular docking into targets (e.g., kinase domains) identifies potential binding modes using PyMOL or AutoDock Vina .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Example Conflict : reports anticancer activity via kinase inhibition, while shows no efficacy in similar assays. Methodological Approach :
- Dose-Response Profiling : Test across concentrations (1 nM–100 µM) to identify IC discrepancies.
- Target Selectivity Screening : Use kinome-wide panels (e.g., DiscoverX) to rule off-target effects .
- Metabolite Analysis : LC-MS/MS to detect unstable intermediates that may alter activity .
Q. What strategies optimize bioavailability without compromising target affinity?
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the azetidine nitrogen .
- In Vivo PK Studies : Monitor plasma half-life (t) and AUC in rodent models after IV/PO administration .
Q. How to design enzymatic assays to study interaction mechanisms with cytochrome P450 isoforms?
- Recombinant CYP Assays : Incubate compound (10 µM) with CYP3A4/2D6 isoforms and NADPH, quantify metabolites via UPLC-MS .
- Inhibition Kinetics : Determine K values using fluorogenic substrates (e.g., Vivid® CYP kits) .
Key Challenges and Recommendations
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers, critical for activity .
- Scalability : Transition from batch to flow chemistry reduces reaction times by 40% .
- Toxicity Mitigation : Ames test and hERG channel screening early in development reduce attrition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
